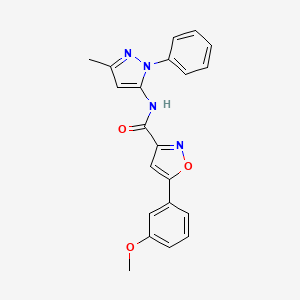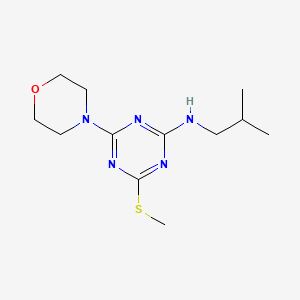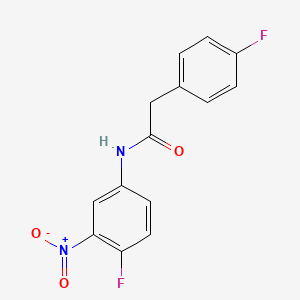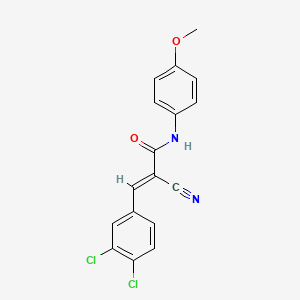![molecular formula C15H20N2O2 B5789896 N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5789896.png)
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide, also known as CPP, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor involved in synaptic plasticity, learning, and memory. CPP has been used in various studies to investigate the role of NMDA receptors in different physiological and pathological conditions.
科学研究应用
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been used in various studies to investigate the role of NMDA receptors in different physiological and pathological conditions. For example, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been used to study the mechanisms of synaptic plasticity in the hippocampus, which is a brain region involved in learning and memory. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has also been used to investigate the role of NMDA receptors in pain perception, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is a competitive antagonist of the NMDA receptor, which means that it binds to the same site as the neurotransmitter glutamate and blocks its action. The NMDA receptor is involved in the regulation of calcium influx into neurons, which is important for synaptic plasticity and neuronal survival. By blocking the NMDA receptor, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can modulate the activity of neurons and affect their function.
Biochemical and Physiological Effects:
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been shown to have various biochemical and physiological effects in different experimental models. For example, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can block long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can also induce neurotoxicity in certain conditions, such as hypoxia-ischemia or epileptic seizures. On the other hand, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can have neuroprotective effects in other conditions, such as traumatic brain injury or stroke.
实验室实验的优点和局限性
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has several advantages as a research tool, such as its potency, specificity, and reversibility. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is a highly selective inhibitor of the NMDA receptor, which means that it does not affect other types of glutamate receptors. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is also reversible, which allows for the modulation of NMDA receptor activity in a controlled manner. However, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has some limitations as well, such as its potential toxicity and off-target effects. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can induce neurotoxicity in certain conditions, which can limit its use in some experimental models. In addition, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can affect other ion channels and receptors at high concentrations, which can complicate the interpretation of results.
未来方向
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide research has opened up many avenues for future investigation. Some of the future directions for N-[2-(1-piperidinylcarbonyl)phenyl]propanamide research include:
1. Investigating the role of NMDA receptors in different brain regions and cell types.
2. Developing more selective and potent NMDA receptor antagonists.
3. Studying the mechanisms of synaptic plasticity and learning and memory.
4. Investigating the role of NMDA receptors in pain perception and addiction.
5. Developing new therapeutic strategies for neurodegenerative diseases based on NMDA receptor modulation.
Conclusion:
In conclusion, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is a potent inhibitor of the NMDA receptor that has been extensively studied for its scientific research applications. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been used to investigate the role of NMDA receptors in different physiological and pathological conditions, such as synaptic plasticity, pain perception, stroke, and neurodegenerative diseases. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has several advantages as a research tool, such as its potency, specificity, and reversibility, but also has some limitations, such as its potential toxicity and off-target effects. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide research has opened up many avenues for future investigation, which can lead to a better understanding of the role of NMDA receptors in different biological processes and the development of new therapeutic strategies for neurological disorders.
合成方法
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can be synthesized by reacting 2-(1-piperidinylcarbonyl)benzoic acid with propionyl chloride in the presence of a base such as triethylamine. The resulting compound can be purified by recrystallization or column chromatography. The chemical structure of N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is shown below:
属性
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-14(18)16-13-9-5-4-8-12(13)15(19)17-10-6-3-7-11-17/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUVUQCTYPTJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5789839.png)


![N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5789855.png)

![3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5789866.png)
![2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5789870.png)
![N-(2-{[3-(dimethylamino)propyl]amino}ethyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5789871.png)


![6-methyl-2-{[(4-nitro-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5789883.png)